molecular formula C13H17ClNOS+ B160647 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride CAS No. 4568-71-2

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

Cat. No. B160647
CAS RN: 4568-71-2
M. Wt: 269.79 g/mol
InChI Key: IWSVLBKHBJGMAA-UHFFFAOYSA-M
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Description

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a chemical compound with the empirical formula C13H16ClNOS . It is a solid substance with a melting point of 142-144 °C . The compound is often used in research .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string [Cl-].Cc1c (CCO)sc [n+]1Cc2ccccc2 . This indicates that the compound contains a thiazolium ring with a benzyl group and a 2-hydroxyethyl group attached .


Physical And Chemical Properties Analysis

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is a solid substance with a melting point of 142-144 °C . It has a molecular weight of 269.79 . The compound’s InChI key is IWSVLBKHBJGMAA-UHFFFAOYSA-M .

Scientific Research Applications

  • Application Summary : “3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride” is used as a catalyst in the acyloin condensation process . This process is used to synthesize butyroin, a type of ketone .
  • Method of Application : The compound is mixed with butyraldehyde, triethylamine, and absolute ethanol in a flask. The mixture is then stirred and heated in an oil bath at 80°C . After 1.5 hours, the reaction mixture is cooled to room temperature and concentrated by rotary evaporation .
  • Results or Outcomes : The process yields 51–54 g (71–74%) of butyroin as a colorless to light-yellow liquid .

Safety And Hazards

The compound is classified as a skin irritant and serious eye irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling the compound . In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSVLBKHBJGMAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963419
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
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Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

CAS RN

4568-71-2
Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
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Record name 4568-71-2
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Record name 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

71.6 g (500 millimoles) of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole), 63.3 g (500 millimoles) of freshly distilled benzyl chloride and 250 ml of absolute acetonitrile are refluxed for 24 hours in a 500 ml round-bottomed flask. The stirred reaction mixture is slowly cooled to room temperature, and the precipitate is filtered off under suction, washed colorless with dry acetonitrile, predried and then dried at 90° C. under reduced pressure from a water pump.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O KENNEDY, T SMYTH - Journal of chemical research …, 1993 - pascal-francis.inist.fr
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride on calcium silicate: a supported organic covalent catalyst CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced search Search by classification Search by vocabulary My Account Home > Search results Help Export Export Selection : Selected items (1) Format : Permanent link CopyPermanent link Copy http://pascal-francis.inist.fr/vibad/index.php?action=getRecordDetail&idt=4802577 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride on calcium silicate: a supported …
Number of citations: 3 pascal-francis.inist.fr
B Balram, B Ram, PK Prakash - 2000 - nopr.niscpr.res.in
3-Benzyl-5-(2-hydroxyethyl)-4-methyl-l,3- thiazolium chloride (BMTC), a new reagent for regeneration of carbonyl compounds from Page 1 Indian Journal of Chemistry Vol. 39B, August 2000, pp. 626-627 Note 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-l,3thiazolium chloride (BMTC), a new reagent for regeneration of carbonyl compounds from their N,N-dimethyl hydrazones B Balram, B Ram· & PK Sai Prakash Department of Chemistry, Osmania University, Hyderabad 500 007, India. Received 7 June 1999; accepted 30 August 1999 N,N-Dimethyl …
Number of citations: 2 nopr.niscpr.res.in

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